molecular formula C11H17NO2 B13612974 1-Amino-2-(4-methoxy-3-methylphenyl)propan-2-ol

1-Amino-2-(4-methoxy-3-methylphenyl)propan-2-ol

Cat. No.: B13612974
M. Wt: 195.26 g/mol
InChI Key: ZGAMHSRSACDNHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-2-(4-methoxy-3-methylphenyl)propan-2-ol is an organic compound with the molecular formula C10H15NO2. It is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring, along with a hydroxyl group on the propanol chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-(4-methoxy-3-methylphenyl)propan-2-ol can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(4-methoxy-3-methylphenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nitro groups, sulfonic acids.

Major Products

The major products formed from these reactions include ketones, aldehydes, substituted aromatic compounds, and various amine derivatives .

Mechanism of Action

The mechanism of action of 1-Amino-2-(4-methoxy-3-methylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

1-amino-2-(4-methoxy-3-methylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO2/c1-8-6-9(11(2,13)7-12)4-5-10(8)14-3/h4-6,13H,7,12H2,1-3H3

InChI Key

ZGAMHSRSACDNHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(CN)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.